N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide is a complex organic compound with a unique structure that includes a dimethylamino group, a formamide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide typically involves the reaction of 3-(dimethylamino)acrolein with aniline in the presence of formic acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Formic acid acts as both a solvent and a catalyst in this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- 2-(Dimethylamino)ethyl methacrylate
- N-[3-(Dimethylamino)propyl]acrylamide
Uniqueness
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a formamide group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTDUILAIJDPCH-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.